2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol
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Overview
Description
2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol is a chemical compound known for its applications in various scientific research fields. It is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by its molecular formula C14H11Cl2NO2 and a molecular weight of 296.15 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 2,5-dichloroaniline and 6-methoxysalicylaldehyde. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid under reflux conditions . The reaction mixture is then cooled, and the resulting product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenolic and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol involves its ability to form complexes with metal ions, which can catalyze various chemical reactions. The imine group in the compound can coordinate with metal ions, facilitating electron transfer and promoting catalytic activity . Additionally, the phenolic group can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol: Similar structure but with a different substitution pattern on the phenyl ring.
2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol is unique due to the presence of both dichlorophenyl and methoxyphenol groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its ability to form stable complexes with metal ions and participate in various chemical reactions .
Properties
IUPAC Name |
2-[(2,5-dichlorophenyl)iminomethyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-7-10(15)5-6-11(12)16/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMJXYJXDIMUAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92103-43-0 |
Source
|
Record name | ALPHA-(2,5-DICHLOROPHENYLIMINO)-6-METHOXY-O-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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